N-(3-Chlorophenyl)-1H-indole-3-carboxamide
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Overview
Description
N-(3-Chlorophenyl)-1H-indole-3-carboxamide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-1H-indole-3-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with indole-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems. The use of high-purity starting materials and solvents is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-(3-Chlorophenyl)-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)-4-nitrobenzamide
- 3,5-Dichlorobenzamide derivatives
Uniqueness
N-(3-Chlorophenyl)-1H-indole-3-carboxamide is unique due to its indole core structure combined with the 3-chlorophenyl group. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. The presence of the indole ring is particularly significant as it is a common motif in many bioactive molecules, enhancing the compound’s potential for various applications.
Properties
CAS No. |
26977-43-5 |
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Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1H-indole-3-carboxamide |
InChI |
InChI=1S/C15H11ClN2O/c16-10-4-3-5-11(8-10)18-15(19)13-9-17-14-7-2-1-6-12(13)14/h1-9,17H,(H,18,19) |
InChI Key |
ITJFQGFVPSQLAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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